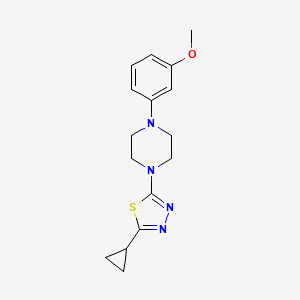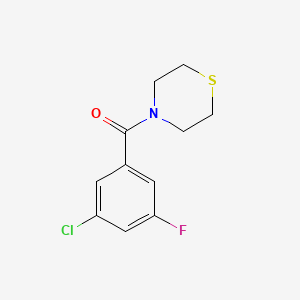![molecular formula C18H21FN4O2S B12240628 2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240628.png)
2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.
Cyclopenta[c]pyrrolidine Formation: This involves the cyclization of a suitable precursor, often through a Diels-Alder reaction followed by hydrogenation.
Coupling Reactions: The thiazole and pyrrolidine intermediates are coupled using a suitable linker, such as a methoxy group.
Fluoropyrimidine Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazole ring, using reducing agents such as sodium borohydride.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluoropyrimidine derivatives.
Scientific Research Applications
2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactive thiazole and fluoropyrimidine moieties
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, while the fluoropyrimidine moiety can bind to nucleic acids, disrupting their function. This dual interaction can lead to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Fluorouracil: A fluoropyrimidine used in cancer treatment.
Uniqueness
2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety. This combination provides a multifaceted mechanism of action and potential for diverse applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C18H21FN4O2S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C18H21FN4O2S/c1-11-15(26-12(2)22-11)16(24)23-8-13-4-3-5-18(13,9-23)10-25-17-20-6-14(19)7-21-17/h6-7,13H,3-5,8-10H2,1-2H3 |
InChI Key |
AGRNTEDEBGWMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12240547.png)
![1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12240559.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240566.png)

![5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240576.png)

![1-(2,3-Difluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12240595.png)
![5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12240597.png)
![2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12240598.png)
![3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one](/img/structure/B12240599.png)
![3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12240602.png)
![2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240607.png)
![5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12240612.png)
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12240614.png)
